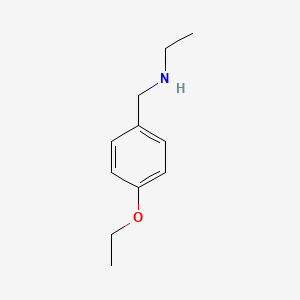
二氢四苯嗪
描述
Dihydrotetrabenazine is an organic compound with the chemical formula C₁₉H₂₉NO₃. It is a close analog of tetrabenazine and is known for its pharmacological activity, particularly in inhibiting vesicular monoamine transporter 2 (VMAT2). This compound and its derivatives, when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18, are used as PET radioligands for examining VMAT2 .
科学研究应用
Dihydrotetrabenazine has several scientific research applications, particularly in the field of neuroimaging. When labeled with positron-emitting isotopes, it serves as a PET radioligand for examining VMAT2 distribution in the brain. This is particularly useful in studying neurodegenerative diseases such as Parkinson’s disease, where VMAT2 density is significantly reduced . Additionally, dihydrotetrabenazine is used in the synthesis of chiral drug intermediates, leveraging biocatalysis to achieve high selectivity and yield .
作用机制
Target of Action
Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is responsible for transporting monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytosol into synaptic vesicles in neuronal cells . This transportation is crucial for the release of neurotransmitters inside the cell to the synaptic cleft, resulting in signal transmission .
Mode of Action
DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits the transporter’s function, thereby reducing the uptake of monoamines into synaptic vesicles . This action leads to a decrease in the levels of these neurotransmitters in nerve terminals .
Biochemical Pathways
The inhibition of VMAT2 by DTBZ affects the monoaminergic signaling pathways. By reducing the uptake of monoamines into synaptic vesicles, DTBZ depletes the stores of these neurotransmitters . This action disrupts the normal functioning of monoaminergic pathways, including dopaminergic, serotonergic, noradrenergic, and histaminergic pathways .
Pharmacokinetics
The pharmacokinetic properties of DTBZ are influenced by its metabolism. DTBZ is metabolized into four isomeric metabolites: [+]-α-HTBZ, [−]-α-HTBZ, [+]-β-HTBZ, and [−]-β-HTBZ . Each isomer has a unique profile of VMAT2 inhibition and off-target binding . The specific deuteration in deutetrabenazine slows the conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure .
Result of Action
The primary molecular effect of DTBZ’s action is the depletion of monoamine neurotransmitters from nerve terminals . On a cellular level, this depletion disrupts the normal functioning of monoaminergic neurons and affects the transmission of signals in the brain .
Action Environment
The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of DTBZ and thereby influence its pharmacokinetic properties . Additionally, individual factors such as genetic variations in the enzymes involved in the metabolism of DTBZ can also impact its action and efficacy .
生化分析
Biochemical Properties
Dihydrotetrabenazine interacts with various enzymes, proteins, and other biomolecules. It is a vesicular monoamine transporter 2 (VMAT2) inhibitor . VMAT2 is an integral membrane protein that transports monoamines—particularly neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine—from cellular cytosol into synaptic vesicles .
Cellular Effects
Dihydrotetrabenazine has profound effects on various types of cells and cellular processes. As a VMAT2 inhibitor, it influences cell function by modulating neurotransmitter concentrations within the synaptic vesicles, thereby affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dihydrotetrabenazine involves its binding interactions with VMAT2, leading to the inhibition of this transporter. This inhibition prevents the transport of monoamine neurotransmitters into synaptic vesicles, altering neurotransmitter availability and thus impacting neurotransmission .
Temporal Effects in Laboratory Settings
The effects of Dihydrotetrabenazine can change over time in laboratory settings. Carbonyl reductase in the liver forms two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)
Metabolic Pathways
Dihydrotetrabenazine is involved in metabolic pathways related to the metabolism of monoamine neurotransmitters. It interacts with enzymes such as carbonyl reductase in the liver, which metabolizes Dihydrotetrabenazine into α-HTBZ and β-HTBZ .
Transport and Distribution
Dihydrotetrabenazine is transported and distributed within cells and tissues via its interaction with VMAT2. This interaction influences its localization and accumulation within the cells .
Subcellular Localization
The subcellular localization of Dihydrotetrabenazine is closely associated with VMAT2, which is typically located in the membrane of synaptic vesicles . The effects of Dihydrotetrabenazine on its activity or function are determined by its interaction with VMAT2.
准备方法
The synthesis of dihydrotetrabenazine involves several steps. One method includes the use of borane or various borane complexes to carry out three-dimensional selective reduction on tetrabenazine under low temperature. This method can produce different isomers of dihydrotetrabenazine, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine . Another approach involves the use of biocatalysis, where ketoreductase enzymes are employed to enhance the diastereoselectivity of the synthesis process. This method has been successfully scaled up, achieving an isolated yield of 40.7% and a diastereoselectivity of 91.3% .
化学反应分析
Dihydrotetrabenazine undergoes various chemical reactions, including reduction and substitution. The reduction of tetrabenazine to dihydrotetrabenazine can be facilitated by ketoreductase enzymes, which enhance the diastereoselectivity of the reaction . Common reagents used in these reactions include borane complexes and ketoreductase enzymes. The major products formed from these reactions are the different isomers of dihydrotetrabenazine, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine .
相似化合物的比较
Dihydrotetrabenazine is similar to other VMAT2 inhibitors such as tetrabenazine, valbenazine, and deutetrabenazine. Tetrabenazine is a reversible VMAT2 inhibitor and is administered as a racemic mixture of two enantiomers, resulting in four isomeric dihydrotetrabenazine metabolites . Valbenazine, on the other hand, is a selective VMAT2 inhibitor with a controlled pharmacokinetic profile, metabolized to only one active isomer . Deutetrabenazine is a deuterated form of tetrabenazine, designed to have a lower rate of metabolism and improved tolerability . The unique aspect of dihydrotetrabenazine lies in its high affinity for VMAT2 and its use as a PET radioligand for neuroimaging .
属性
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLWGNDNRARGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956148 | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-75-9, 171598-74-6 | |
| Record name | Dihydrotetrabenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotetrabenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Dihydrotetrabenazine (DTBZ)?
A1: Dihydrotetrabenazine is a benzo[a]quinolizine derivative and an active metabolite of the drug tetrabenazine. It acts as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).
Q2: How does Dihydrotetrabenazine interact with its target?
A2: DTBZ binds to VMAT2, a protein located on the membrane of synaptic vesicles in presynaptic neurons. [, , ] These vesicles are responsible for storing and releasing neurotransmitters like dopamine, norepinephrine, and serotonin. [, , ] By binding to VMAT2, DTBZ prevents the transport of these neurotransmitters into the vesicles, effectively reducing their storage and subsequent release into the synaptic cleft. [, , ]
Q3: What are the downstream effects of Dihydrotetrabenazine's interaction with VMAT2?
A3: Inhibition of VMAT2 by DTBZ leads to a decrease in the vesicular stores of monoamines, ultimately resulting in a reduction of their release into the synapse. [, , , ] This depletion of monoamines in the synaptic cleft is believed to be responsible for DTBZ's therapeutic effects in movement disorders characterized by hyperkinetic movements. [, , ]
Q4: What is the molecular formula and weight of Dihydrotetrabenazine?
A4: The molecular formula of DTBZ is C19H27NO3. Its molecular weight is 317.42 g/mol.
Q5: Is there any information available on the spectroscopic data of Dihydrotetrabenazine?
A5: While the provided abstracts do not offer detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize DTBZ. [, , ]
Q6: Is there information regarding the performance and applications of Dihydrotetrabenazine under various conditions?
A6: The provided research papers primarily focus on the biological activity and pharmacological properties of DTBZ rather than its material compatibility and stability under various environmental conditions.
Q7: Does Dihydrotetrabenazine exhibit any catalytic properties?
A7: DTBZ is not known to possess catalytic properties. Its primary mechanism of action involves binding and inhibiting the VMAT2 transporter rather than catalyzing chemical reactions.
Q8: How does modifying the structure of Dihydrotetrabenazine affect its activity?
A9: Modifying the structure of DTBZ can significantly impact its affinity for VMAT2 and, consequently, its potency and selectivity. [, ] For instance, the (+)-enantiomer of alpha-DTBZ demonstrates high affinity for VMAT2, while the (-)-enantiomer is inactive. [] This highlights the importance of stereochemistry in DTBZ's interaction with VMAT2. [, ] Furthermore, research on DTBZ analogs suggests that substitutions at specific positions can influence their binding affinity and selectivity for VMAT2 subtypes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)
